molecular formula C7H9F3O2 B2680703 (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol CAS No. 2228462-50-6

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

Cat. No. B2680703
CAS RN: 2228462-50-6
M. Wt: 182.142
InChI Key: KJPKFERYVCFXTH-UHFFFAOYSA-N
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Description

The compound “(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol” is an organic compound that contains a trifluoromethyl group (-CF3) and a pyran ring. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl groups and pyran rings are diverse. Trifluoromethyl groups are often involved in nucleophilic and electrophilic substitution reactions . Pyran rings, being a part of many bioactive molecules, can undergo various chemical reactions depending on the substituents .

Scientific Research Applications

Novel Synthesis Techniques

A significant application of compounds similar to (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol is in the development of novel synthetic methodologies. For instance, InCl3-promoted Prins cyclization has been employed for the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, offering a new series of cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives with high selectivity and good yields. This approach opens avenues for the synthesis of complex organic molecules with potential applications in drug discovery and material science (B. Reddy et al., 2012).

Fluorinated Compound Synthesis

Research has shown that α-(trifluoromethyl)heteroarylmethanols, which are structurally related to (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, can be synthesized through the substitution of pyrrole, furan, and thiophene with trifluoroacetaldehyde ethyl hemiacetal (TFAE). This method yields good results and demonstrates the versatility of trifluoromethyl groups in synthesizing heteroaromatic compounds with potential applications in pharmaceuticals and agrochemicals (Y. Gong et al., 2000).

Photophysical Properties and Materials Science

A study on the presence of dual emission in a ruthenium(II) polypyridyl mixed ligand complex showcases the photophysical properties of complexes involving pyran derivatives. Such studies are crucial for the development of new materials with specific optical properties, applicable in sensors, organic electronics, and photovoltaic devices (T. Keyes, 1998).

Catalytic Applications

The B(C6F5)3-catalyzed Prins/Ritter reaction has been utilized for synthesizing hexahydro-1H-furo[3,4-c]pyranyl amide derivatives, highlighting the role of pyran derivatives in catalytic reactions. This method provides a novel pathway for synthesizing complex organic molecules, beneficial in catalysis and synthetic organic chemistry (B. Reddy et al., 2014).

Advanced Organic Synthesis

Trifluoromethyl-substituted pyrazolyl compounds, structurally akin to (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol, have been synthesized, showcasing the importance of trifluoromethyl groups in medicinal chemistry and organic synthesis. These compounds' synthesis and characterization pave the way for developing novel therapeutic agents with improved pharmacological profiles (H. Bonacorso et al., 2016).

Mechanism of Action

The mechanism of action of a compound generally refers to its behavior in a biological system, which is not applicable here as this seems to be a general organic compound. If it were part of a drug molecule, the mechanism of action would depend on how the drug interacts with its target in the body .

Future Directions

The study of trifluoromethyl-containing compounds is a vibrant field due to their importance in medicinal chemistry . Future research could focus on the synthesis, properties, and potential applications of “(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol” in various fields.

properties

IUPAC Name

[6-(trifluoromethyl)-2,5-dihydropyran-6-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(5-11)3-1-2-4-12-6/h1-2,11H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPKFERYVCFXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC1(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

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